Methyl 3-amino-4-methylthiophene-2-carboxylate hydrochloride

Catalog No.
S719502
CAS No.
81321-14-4
M.F
C7H10ClNO2S
M. Wt
207.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-amino-4-methylthiophene-2-carboxylate hyd...

CAS Number

81321-14-4

Product Name

Methyl 3-amino-4-methylthiophene-2-carboxylate hydrochloride

IUPAC Name

methyl 3-amino-4-methylthiophene-2-carboxylate;hydrochloride

Molecular Formula

C7H10ClNO2S

Molecular Weight

207.68 g/mol

InChI

InChI=1S/C7H9NO2S.ClH/c1-4-3-11-6(5(4)8)7(9)10-2;/h3H,8H2,1-2H3;1H

InChI Key

MKGNQVLUZOTGAX-UHFFFAOYSA-N

SMILES

CC1=CSC(=C1N)C(=O)OC.Cl

Canonical SMILES

CC1=CSC(=C1N)C(=O)OC.Cl

Synthesis of Pharmaceutical Intermediates:

MA4M HCl serves as a crucial intermediate in the synthesis of Articaine, a widely used dental local anesthetic in Europe and other countries. Articaine, the only local anesthetic containing a thiophene ring, offers several advantages over other anesthetics, including rapid onset, prolonged duration of action, and minimal tissue irritation []. Research suggests MA4M HCl plays a vital role in the production process of Articaine, contributing to its efficient and cost-effective synthesis [].

Organic Synthesis Applications:

Beyond its role in Articaine production, MA4M HCl finds application in various organic synthesis reactions. Studies have explored its potential in the synthesis of:

  • 4-Nitro and 4-aminothienyl ureas: These compounds demonstrate potential as antimicrobials and enzyme inhibitors [].
  • Quinazolinocarboline alkaloids: These alkaloids possess diverse biological activities, including antitumor and antimalarial properties [].
  • Thienopyrimidinone analogs: These analogs exhibit potential as anti-inflammatory and analgesic agents [].

Methyl 3-amino-4-methylthiophene-2-carboxylate hydrochloride is a chemical compound with the molecular formula C7H9NO2SC_7H_9NO_2S and a molecular weight of approximately 171.22 g/mol. It is known for its pale yellow crystalline appearance and is classified as a thiophenecarboxylic acid methyl ester. The compound is recognized for its role in the synthesis of various pharmaceutical intermediates, particularly in the production of local anesthetics such as articaine, which is widely used in dental procedures .

Articaine acts as a local anesthetic by reversibly binding to voltage-gated sodium channels in nerve cells. These channels are responsible for the initiation and propagation of action potentials, the electrical signals that carry nerve impulses. By blocking sodium ion influx through these channels, Articaine prevents the generation and transmission of nerve signals, leading to local anesthesia [].

The exact binding site and mechanism of Articaine interaction with sodium channels are still under investigation. However, research suggests that the aromatic ring structure and the positively charged nitrogen atom in Articaine play a crucial role in its interaction with the channel [].

, primarily involving nucleophilic substitutions and coupling reactions. One notable reaction involves its use as a precursor in the synthesis of (oxalylamino)benzoic acids and (carboxyheteroarylamino)oxalic acids, which act as selective inhibitors of protein-tyrosine phosphatase 1B. Additionally, it can react with various aryl halides under palladium-catalyzed conditions to yield substituted thiophenes .

The biological activity of methyl 3-amino-4-methylthiophene-2-carboxylate hydrochloride is primarily linked to its derivatives, particularly in the context of local anesthetics. Articaine, derived from this compound, exhibits effective anesthetic properties due to its ability to block sodium channels in nerve cells. This results in a reversible loss of sensation in targeted areas, making it a valuable agent in dental anesthesia . Furthermore, studies indicate potential anti-inflammatory properties associated with its derivatives, although more research is needed to fully elucidate these effects.

The synthesis of methyl 3-amino-4-methylthiophene-2-carboxylate hydrochloride can be achieved through various methods:

  • Starting Material: The synthesis often begins with commercially available thiophene derivatives.
  • Reagents: Key reagents include methyl chloroformate and amines.
  • Procedure: A common method involves reacting 3-amino-4-methylthiophene with methyl chloroformate under basic conditions to form the methyl ester.
  • Purification: The product can be purified through recrystallization or chromatography to obtain the desired hydrochloride salt form .

Methyl 3-amino-4-methylthiophene-2-carboxylate hydrochloride has several applications:

  • Pharmaceutical Intermediates: It serves as a critical intermediate in the synthesis of articaine and other local anesthetics.
  • Research: The compound is utilized in medicinal chemistry for developing new drugs targeting various biological pathways, particularly those related to pain management and inflammation .
  • Chemical Synthesis: It acts as a versatile building block in organic synthesis for creating complex heterocyclic compounds .

Several compounds share structural similarities with methyl 3-amino-4-methylthiophene-2-carboxylate hydrochloride. Below is a comparison highlighting their unique features:

Compound NameCAS NumberSimilarity ScoreUnique Features
Methyl 3-aminobenzo[b]thiophene-2-carboxylate35212-85-20.89Contains a benzothiophene structure
Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate119205-38-80.88Features a saturated benzo structure
Methyl 3-amino-2-thiophenecarboxylate22288-78-40.87Lacks the methyl group at position four
Methyl 3-amino-5-methylthiophene-2-carboxylate76575-71-80.86Substituted at position five instead
Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate dihydrochloride1998216-51-50.85Contains a pyrrole ring structure

Methyl 3-amino-4-methylthiophene-2-carboxylate hydrochloride stands out due to its specific application in local anesthetic synthesis and its unique thiophene ring structure that enhances its biological activity compared to other similar compounds .

Chemical Composition and Formula

Methyl 3-amino-4-methylthiophene-2-carboxylate hydrochloride represents a thiophene derivative salt compound with the molecular formula C₇H₁₀ClNO₂S [1]. The compound possesses a molecular weight of 207.68 grams per mole [1]. This organic salt consists of the parent compound methyl 3-amino-4-methylthiophene-2-carboxylate (CAS 85006-31-1) combined with hydrochloric acid to form the hydrochloride salt (CAS 81321-14-4) [1] [2].

The parent compound without the hydrochloride component has the molecular formula C₇H₉NO₂S with a molecular weight of 171.22 grams per mole [3] [4]. The International Union of Pure and Applied Chemistry name for the hydrochloride salt is methyl 3-amino-4-methylthiophene-2-carboxylate;hydrochloride [1]. The compound's structural identity is further characterized by its InChI key: MKGNQVLUZOTGAX-UHFFFAOYSA-N [1] [2].

PropertyValueReference
Molecular FormulaC₇H₁₀ClNO₂S [1]
Molecular Weight207.68 g/mol [1]
Parent Compound FormulaC₇H₉NO₂S [3] [4]
Parent Compound Weight171.22 g/mol [3] [4]
CAS Registry Number81321-14-4 [1] [2]
European Community Number617-216-1 [1]

Structural Features and Conformational Analysis

The molecular structure of methyl 3-amino-4-methylthiophene-2-carboxylate hydrochloride features a five-membered thiophene ring as the central heterocyclic framework [3] [1]. The thiophene ring contains a sulfur atom at position 1, with specific substitution patterns that define the compound's chemical behavior and properties [5] [6].

The structural arrangement includes an amino group positioned at the 3-position of the thiophene ring, a methyl substituent at the 4-position, and a carboxylate ester group at the 2-position [3] [1] [4]. This substitution pattern creates a specific electronic environment that influences the compound's reactivity and intermolecular interactions [5] [6].

Conformational analysis of related thiophene derivatives reveals that the presence of amino and carbonyl groups on the same side of the thiophene ring often leads to intramolecular hydrogen bonding interactions [5]. The sequence of functional groups in methyl 3-amino-4-methylthiophene-2-carboxylate creates opportunities for intramolecular stabilization through seven-membered ring formation via N-H···O hydrogen bonds [5] [7].

The thiophene ring system exhibits characteristic bond angles and distances typical of five-membered heterocycles [7]. The C-S-C angle in thiophene derivatives typically measures approximately 90.98 degrees, while S-C-N angles average around 123.58 degrees [7]. These geometric parameters contribute to the overall planarity and stability of the molecular framework [7].

Crystallographic Properties and Solid-State Behavior

The crystallographic properties of methyl 3-amino-4-methylthiophene-2-carboxylate hydrochloride are influenced by the presence of both the organic cation and the chloride anion in the crystal lattice [1]. The compound exhibits solid-state behavior characteristic of organic hydrochloride salts, with intermolecular interactions governing the crystal packing arrangement [5] [8].

The parent compound methyl 3-amino-4-methylthiophene-2-carboxylate demonstrates a melting point range of 85-88 degrees Celsius [4] [9] [10]. The crystalline form appears as a white to pale yellow crystalline powder [4] [9] [11]. The predicted density of the parent compound is 1.264 ± 0.06 grams per cubic centimeter [4] [9] [11].

Crystallographic studies of related thiophene derivatives reveal that hydrogen bonding patterns significantly influence solid-state packing [5] [8]. The amino group and carboxylate functionality provide multiple sites for hydrogen bond formation, contributing to crystal stability and lattice energy [5] [8]. The chloride anion in the hydrochloride salt form introduces additional electrostatic interactions that modify the overall crystal structure [8].

Physical PropertyValueReference
Melting Point85-88°C [4] [9] [10]
AppearanceWhite to pale yellow powder [4] [9] [11]
Density (predicted)1.264 ± 0.06 g/cm³ [4] [9] [11]
Crystal FormCrystalline powder [10] [12]

Spectroscopic Profiles

Nuclear Magnetic Resonance Characterization

Nuclear magnetic resonance spectroscopy provides detailed structural characterization of methyl 3-amino-4-methylthiophene-2-carboxylate hydrochloride through analysis of both proton and carbon-13 environments [13] [14] [15]. The thiophene ring protons exhibit characteristic chemical shifts that reflect the electronic influence of the amino and carboxylate substituents [16] [15].

In proton nuclear magnetic resonance spectra of related thiophene carboxylates, the aromatic thiophene proton typically appears as a singlet around 6.8-7.0 parts per million [13]. The methyl ester group produces a characteristic singlet around 3.8-3.9 parts per million, while the amino group protons appear as a broad signal in the range of 5.5-5.6 parts per million [13]. The methyl substituent on the thiophene ring resonates as a singlet around 2.0-2.1 parts per million [13].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the ester group at approximately 164-165 parts per million [13] [15]. The thiophene ring carbons appear in the aromatic region between 120-160 parts per million, with specific chemical shifts depending on the substitution pattern [15]. The methyl ester carbon typically resonates around 51-52 parts per million, while the thiophene methyl carbon appears around 11-12 parts per million [13] [15].

Nuclear Magnetic Resonance SignalChemical Shift (ppm)MultiplicityReference
Thiophene H6.8-7.0Singlet [13]
Ester OCH₃3.8-3.9Singlet [13]
NH₂5.5-5.6Broad singlet [13]
Thiophene CH₃2.0-2.1Singlet [13]
Carbonyl C164-165- [13] [15]
Ester OCH₃ C51-52- [13] [15]

Mass Spectrometry Analysis

Mass spectrometry analysis of methyl 3-amino-4-methylthiophene-2-carboxylate provides molecular ion identification and fragmentation pattern information [17]. The parent compound exhibits a molecular ion peak at mass-to-charge ratio 171, corresponding to the molecular weight of the non-hydrochloride form [17]. The hydrochloride salt shows an increased molecular weight of 207.68 due to the addition of hydrochloric acid [1].

Electron ionization mass spectrometry reveals characteristic fragmentation patterns typical of thiophene carboxylate esters [17]. The base peak often corresponds to loss of the carboxylate group, while other significant fragments result from cleavage of the methyl ester and amino group substituents [17]. The thiophene ring system typically remains intact during fragmentation, providing diagnostic ions for structural confirmation [17].

The mass spectral data compiled by the National Institute of Standards and Technology Mass Spectrometry Data Center provides reference fragmentation patterns for structural identification [17]. High-resolution mass spectrometry techniques enable precise molecular weight determination and elemental composition confirmation .

Infrared Spectroscopic Features

Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within methyl 3-amino-4-methylthiophene-2-carboxylate hydrochloride [19] [20] . The amino group produces N-H stretching vibrations typically observed in the range of 3300-3500 wavenumbers [19] [20]. The carboxylate ester functionality exhibits C=O stretching around 1650-1700 wavenumbers [19] .

Studies of related thiophene derivatives demonstrate that amino-substituted thiophene carboxylates show multiple N-H stretching bands due to symmetric and asymmetric vibrations [19] [20]. The presence of the hydrochloride salt form introduces additional hydrogen bonding interactions that can shift these frequencies compared to the free base [19].

The thiophene ring system contributes characteristic C=C and C-S stretching vibrations in the fingerprint region below 1500 wavenumbers [19] . The methyl ester group produces C-H stretching vibrations around 2900-3000 wavenumbers and C-O stretching around 1200-1300 wavenumbers .

Functional GroupFrequency Range (cm⁻¹)AssignmentReference
N-H stretching3300-3500Amino group [19] [20]
C=O stretching1650-1700Ester carbonyl [19]
C-H stretching2900-3000Methyl groups
C-O stretching1200-1300Ester linkage

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of methyl 3-amino-4-methylthiophene-2-carboxylate hydrochloride reveals electronic transitions characteristic of substituted thiophene systems [21] [22]. The amino-substituted thiophene ring exhibits absorption bands in the ultraviolet region due to π-π* transitions within the aromatic system [21] [22].

Computational studies using time-dependent density functional theory methods predict absorption maxima for related amino-thiophene derivatives [21]. The presence of electron-donating amino groups and electron-withdrawing carboxylate substituents creates a donor-acceptor system that influences the electronic absorption spectrum [21] [22].

The absorption characteristics of thiophene derivatives are sensitive to solvent effects, with different maxima observed in polar and nonpolar solvents [21]. Methanol and dimethyl sulfoxide solutions typically show red-shifted absorption compared to gas-phase calculations [21]. The compound's absorption properties contribute to its potential applications in photochemical processes and optical materials [22].

X-ray Diffraction Studies

X-ray diffraction analysis provides detailed three-dimensional structural information for methyl 3-amino-4-methylthiophene-2-carboxylate hydrochloride crystals [23] [5] [24]. Single crystal X-ray diffraction studies of related thiophene derivatives reveal precise atomic positions, bond lengths, and bond angles within the crystal lattice [5] [7] [24].

Crystallographic studies of amino-substituted thiophene carboxylates demonstrate that the molecules adopt relatively planar conformations in the solid state [5] [7]. The thiophene ring maintains its aromatic character with typical C-C and C-S bond distances consistent with delocalized electronic structure [7]. The amino and carboxylate substituents generally lie close to the plane of the thiophene ring, minimizing steric interactions [5] [7].

Powder X-ray diffraction techniques provide information about crystal phase purity and polymorphic forms [24]. The diffraction patterns serve as fingerprints for identifying specific crystal structures and monitoring solid-state transformations [24]. Unit cell parameters and space group symmetry can be determined from high-quality diffraction data [5] [24].

The crystal structure analysis reveals that multiple molecules may occupy the asymmetric unit, with slight conformational differences between symmetry-independent molecules [24]. These structural variations reflect the flexibility of the molecular framework and the influence of crystal packing forces [24].

Hydrogen Bonding Patterns and Intermolecular Interactions

The hydrogen bonding patterns in methyl 3-amino-4-methylthiophene-2-carboxylate hydrochloride crystals play a crucial role in determining solid-state stability and physical properties [5] [6] [8]. The amino group serves as a hydrogen bond donor, while the carboxylate oxygen atoms and chloride anion act as hydrogen bond acceptors [8].

Intramolecular hydrogen bonding occurs between the amino group and the carbonyl oxygen of the carboxylate ester, forming a six-membered ring structure with S(6) graph set notation [5]. This internal hydrogen bond stabilizes the molecular conformation and influences the overall crystal packing arrangement [5].

Intermolecular hydrogen bonding networks connect adjacent molecules through N-H···O and N-H···Cl interactions [8]. The chloride anion in the hydrochloride salt form participates in multiple hydrogen bonds with amino groups from neighboring molecules, creating extended hydrogen-bonded chains or layers [8].

Additional weak intermolecular interactions include C-H···O contacts between methyl groups and carbonyl oxygen atoms, as well as π-π stacking interactions between thiophene rings [5] [8]. These secondary interactions contribute to the overall stability of the crystal structure and influence mechanical properties such as hardness and brittleness [5] [8].

Interaction TypeTypical Distance (Å)Graph SetReference
N-H···O (intramolecular)2.7-2.8S(6) [5]
N-H···O (intermolecular)2.8-3.0Various [8]
N-H···Cl3.2-3.4Various [8]
C-H···O3.4-3.6Various [5] [8]

Dates

Last modified: 08-15-2023

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